molecular formula C14H10ClNO2S B2774999 2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone CAS No. 20970-09-6

2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone

Cat. No. B2774999
CAS RN: 20970-09-6
M. Wt: 291.75
InChI Key: WJBQMMMWOFZWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone” is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a linear formula of C21H26ClN3O2S . The molecular weight is 419.977 . More detailed structural information might be available in specific databases or scientific literature.

Scientific Research Applications

Charge Density Studies

High-resolution X-ray studies on derivatives of phenoxazine and phenothiazine, such as 1-(4-phenothiazin-10-yl-phenyl)-ethanone, reveal significant intramolecular charge redistribution, indicating a potential for understanding electron transfer processes and designing molecules with specific electronic properties (Malińska et al., 2012).

Synthesis and Structural Analysis

Research on the synthesis and structure of isomeric benzo[1,4]oxazines and benzothiazolines, involving derivatives like 1-(2-phenyl-2,3-dihydro-benzothiazol-2-yl)-ethanone, contributes to the understanding of heterocyclic chemistry and the development of new compounds with potential applications in materials science and pharmaceuticals (Santes et al., 1999).

Microwave-Assisted Synthesis

The development of new synthetic approaches to phenothiazine derivatives using microwave irradiation showcases advancements in synthetic chemistry, optimizing reaction times and improving yields, which could be beneficial for pharmaceutical and materials science applications (Bumander et al., 2019).

Spectroscopic Analysis

FT-IR and molecular structure analyses of phenothiazine derivatives like 1-(10H-phenothiazin-2-yl)ethanone provide insights into their electronic properties, which are crucial for designing molecules with desired optical and electronic functionalities (Vipin Das et al., 2015).

Antimicrobial Studies

Research on phenothiazine derivatives also explores their antimicrobial properties, as seen in studies of 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes, indicating potential applications in developing new antimicrobial agents (Verma & Singh, 2015).

properties

IUPAC Name

2-chloro-1-(5-oxophenothiazin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-9-14(17)16-10-5-1-3-7-12(10)19(18)13-8-4-2-6-11(13)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBQMMMWOFZWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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